

Application Notes and Protocols for Prudomestin Stock Solution Preparation

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Compound of Interest

Compound Name: Prudomestin

Cat. No.: B017676

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Introduction

Prudomestin, a natural flavonoid compound, has garnered significant interest in the scientific community for its therapeutic potential.[1] Primarily known as a xanthine oxidase (XO) inhibitor with an IC₅₀ of 6 μ M, it plays a role in reducing uric acid production.[1] Additionally, **Prudomestin** exhibits potent reactive oxygen species (ROS) inhibition and antioxidant activities.[2] Emerging research also suggests its involvement in modulating key inflammatory pathways, such as the JAK/STAT signaling cascade, making it a valuable tool for investigating autoimmune disorders and chronic inflammatory conditions.[3]

These application notes provide detailed protocols for the preparation of **Prudomestin** stock solutions and their application in common in vitro experiments.

Quantitative Data Summary

A clear understanding of the physicochemical properties of **Prudomestin** is crucial for accurate and reproducible experimental results.

Table 1: Physicochemical Properties of **Prudomestin**

Property	Value	Reference
Molecular Weight	330.29 g/mol	[1]
Molecular Formula	C17H14O7	[1]
Purity	>98% (typical)	[1]
Appearance	Solid	[4]
Melting Point	209 - 210 °C	[4]
CAS Number	3443-28-5	[1]

Table 2: Solubility and Storage of **Prudomestin**

Solvent	Solubility	Storage Conditions	Reference
DMSO	65 mg/mL (196.8 mM)	In solvent: -80°C for up to 1 year	[1]
Powder	-	-20°C for up to 3 years	[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Prudomestin Stock Solution in DMSO

This protocol details the steps for preparing a high-concentration stock solution of **Prudomestin** in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays.

Materials:

- **Prudomestin** powder
- Anhydrous/molecular biology grade DMSO
- Sterile microcentrifuge tubes or vials

- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Determine the required mass of **Prudomestin**:
 - To prepare a 10 mM stock solution, use the following formula:
 - $\text{Mass (mg)} = \text{Desired Concentration (M)} \times \text{Molecular Weight (g/mol)} \times \text{Volume (L)} \times 1000 \text{ (mg/g)}$
 - For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
 - $\text{Mass (mg)} = 0.01 \text{ mol/L} \times 330.29 \text{ g/mol} \times 0.001 \text{ L} \times 1000 \text{ mg/g} = 3.30 \text{ mg}$
- Weighing **Prudomestin**:
 - Tare a sterile microcentrifuge tube on a calibrated analytical balance.
 - Carefully weigh 3.30 mg of **Prudomestin** powder into the tube.
- Dissolving in DMSO:
 - Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **Prudomestin** powder.
 - Cap the tube tightly.
- Ensuring Complete Dissolution:
 - Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Sonication is recommended to aid dissolution.^[1]
 - Visually inspect the solution to ensure there are no visible particles.

- Aliquoting and Storage:
 - For ease of use and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 μ L) in sterile microcentrifuge tubes.
 - Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
 - Store the aliquots at -80°C for long-term stability.^[1]

Protocol 2: General Workflow for a Cell-Based Assay Using Prudomestin Stock Solution

This protocol outlines a general workflow for utilizing the prepared **Prudomestin** stock solution in a typical cell-based experiment, such as an assessment of its anti-inflammatory effects.

Materials:

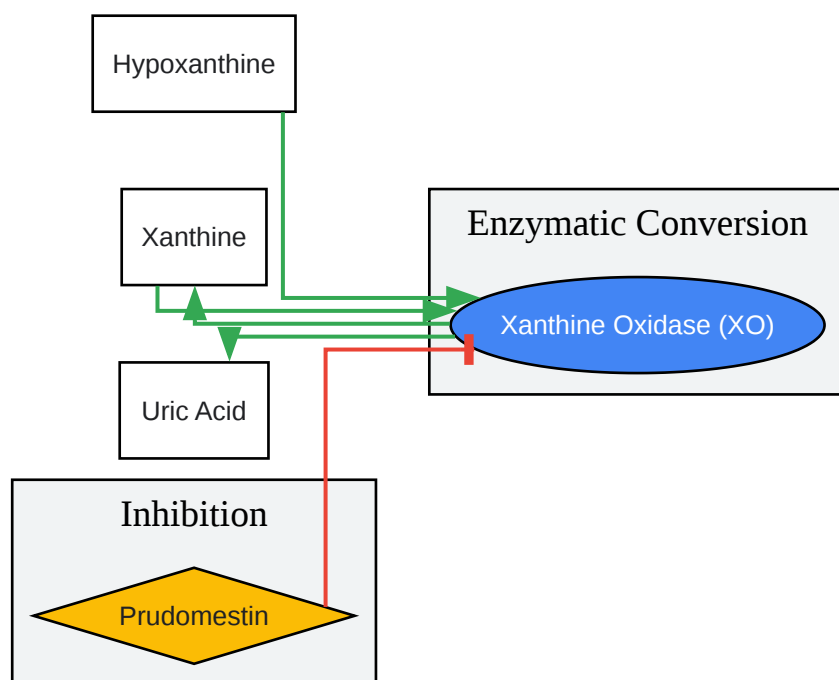
- Cultured cells (e.g., macrophages, T-cells)
- Complete cell culture medium
- Multi-well cell culture plates
- **Prudomestin** stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Assay-specific reagents (e.g., inflammatory stimulus like LPS, viability dye, ELISA kit)

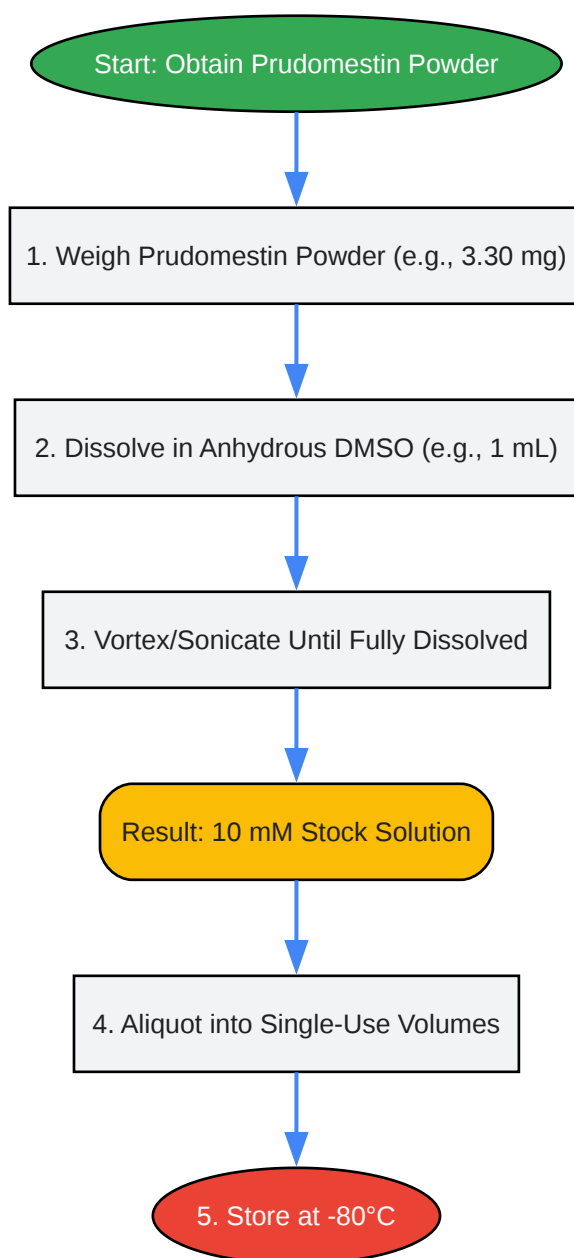
Procedure:

- Cell Seeding:
 - Seed the cells in a multi-well plate at the desired density and allow them to adhere and stabilize overnight under standard cell culture conditions.
- Preparation of Working Solutions:

- Thaw an aliquot of the 10 mM **Prudomestin** stock solution at room temperature.
- Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment (e.g., 1 μ M, 5 μ M, 10 μ M, 25 μ M).
- Important: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically \leq 0.1%).
- Treatment of Cells:
 - Remove the old medium from the cells and wash with PBS if necessary.
 - Add the prepared working solutions of **Prudomestin** to the respective wells.
 - Include a vehicle control group (medium with the same final concentration of DMSO as the treated groups).
 - Incubate the cells for the desired treatment duration.
- Induction of Biological Response (if applicable):
 - Following the pre-treatment with **Prudomestin**, add the inflammatory stimulus (e.g., LPS) to the wells, if the experimental design requires it.
- Endpoint Analysis:
 - After the incubation period, perform the desired endpoint analysis. This could include:
 - Cell viability assays (e.g., MTT, CellTiter-Glo).
 - Measurement of cytokine production from the supernatant (e.g., ELISA for TNF- α , IL-6).
 - Analysis of protein expression or phosphorylation via Western blotting or flow cytometry.
 - Measurement of gene expression via qPCR.

Visualizations





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